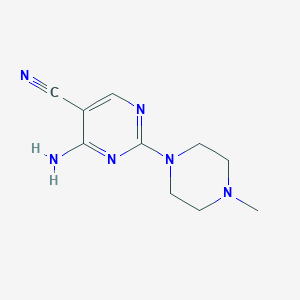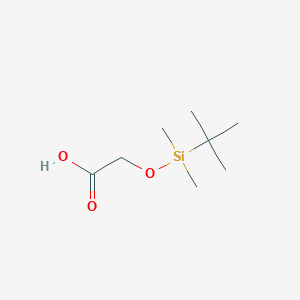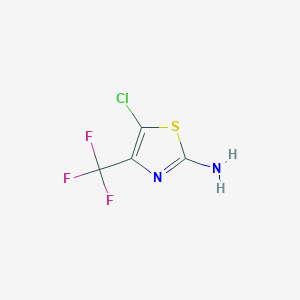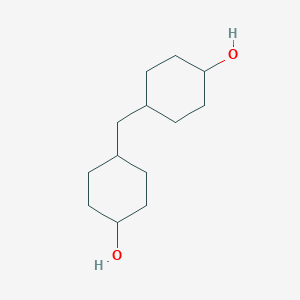
4,4'-Methylenedi(cyclohexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Methylenedi(cyclohexan-1-ol)' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic compound with two hydroxyl groups and a methylene bridge. The compound is also known as 'MCH' and is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of '4,4'-Methylenedi(cyclohexan-1-ol)' is not well understood. However, it is believed that the compound acts as a reducing agent and can undergo redox reactions with other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of '4,4'-Methylenedi(cyclohexan-1-ol)' have not been extensively studied. However, it has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '4,4'-Methylenedi(cyclohexan-1-ol)' in lab experiments include its unique properties, such as its ability to act as a reducing agent and its antioxidant and anti-inflammatory properties. However, the limitations of using the compound include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of '4,4'-Methylenedi(cyclohexan-1-ol)' in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another direction is the exploration of the compound's potential as a catalyst in organic synthesis. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of '4,4'-Methylenedi(cyclohexan-1-ol)' can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone with formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of '4,4'-Methylenedi(cyclohexan-1-ol)'.
Wissenschaftliche Forschungsanwendungen
'4,4'-Methylenedi(cyclohexan-1-ol)' has been extensively used in scientific research due to its unique properties. It has been used as a solvent and reagent in organic synthesis, as well as an intermediate in the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
107870-37-1 |
|---|---|
Produktname |
4,4'-Methylenedi(cyclohexan-1-ol) |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |
InChI-Schlüssel |
WXQZLPFNTPKVJM-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
Kanonische SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
Synonyme |
[trans(trans)]-4,4'-Methylenebiscyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



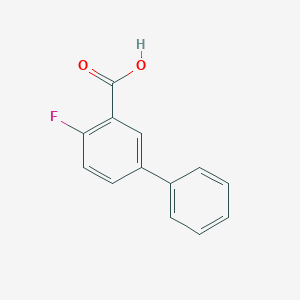
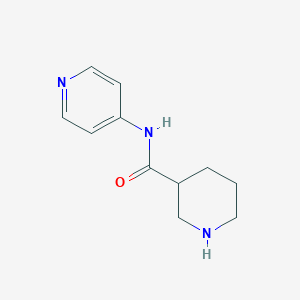
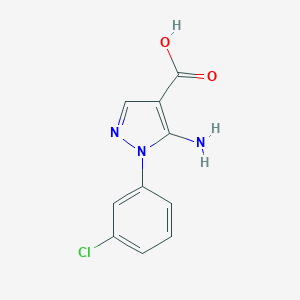

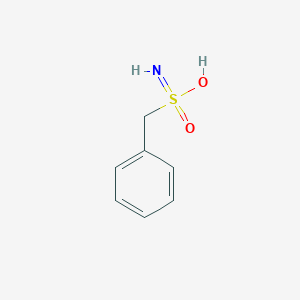
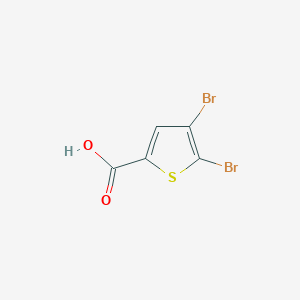


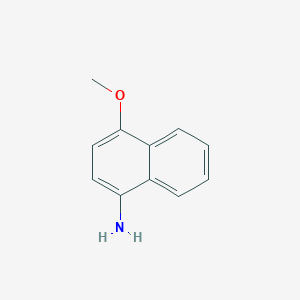
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
